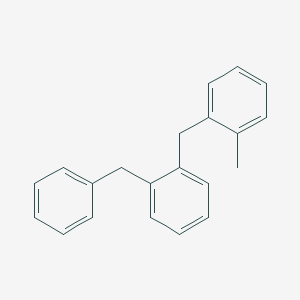
Benzene, ((methylphenyl)methyl)(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a benzene ring substituted with a methyl group and a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylphenyl)methylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and toluene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of (Methylphenyl)methylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylphenyl)methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylic alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.
Reduction: More saturated hydrocarbons like methylcyclohexane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(Methylphenyl)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Methylphenyl)methylbenzene involves its interaction with molecular targets through aromatic π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include electrophilic aromatic substitution and radical-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: The simplest aromatic hydrocarbon, used as a reference compound.
Toluene: Similar structure but with a single methyl group instead of a phenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a single methylene bridge.
Uniqueness
(Methylphenyl)methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
100404-06-6 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Clé InChI |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Key on ui other cas no. |
100404-06-6 |
Synonymes |
[(methylphenyl)methyl](phenylmethyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















